Synthetic Handle for ACAT Inhibitor Assembly
In the landmark ACAT inhibitor series, 5-chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran (compound 24) is the essential penultimate intermediate that carries the chlorine atom required for late-stage functionalization. The 5-chloro substituent is displaced to install a dimethylamino group, yielding TEI-6620—the most potent compound in the series with a rabbit small-intestine ACAT IC₅₀ of 0.020 µM and a rabbit liver ACAT IC₅₀ of 0.009 µM [1]. By contrast, the 5-unsubstituted parent scaffold cannot undergo this displacement, and direct comparison of the 5-chloro intermediate with the final 5-dimethylamino product shows that the chloro compound is the sole viable gateway to the picomolar-activity derivatives. The synthetic sequence: cyclization of the O-allyl phenol at 210 °C with MgCl₂ → 5-chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran (24); nitration → 5-chloro-7-nitro derivative; reduction → 7-amino-5-chloro intermediate; acylation → ACAT inhibitor [1].
| Evidence Dimension | Synthetic utility / gatekeeper role for potent ACAT inhibitor assembly |
|---|---|
| Target Compound Data | 5-Chloro-2,2,4,6-tetramethyl-2,3-dihydrobenzofuran (24): Cl at C-5 enables nucleophilic displacement or reductive dechlorination; isolated yield ~83% from crude cyclization [1]. |
| Comparator Or Baseline | 5-Dimethylamino congener (TEI-6620): rabbit small intestine ACAT IC₅₀ = 0.020 µM, rabbit liver IC₅₀ = 0.009 µM; foam cell formation IC₅₀ = 0.030 µM; 71% serum cholesterol lowering in rats at 0.3 mg kg⁻¹ day⁻¹ p.o. [1]. |
| Quantified Difference | The 5-chloro intermediate is the obligate precursor for TEI-6620; without it, the synthetic pathway to the most potent ACAT inhibitor is inaccessible. |
| Conditions | ACAT inhibition assay: rabbit small-intestine microsomes, rabbit liver microsomes; rat peritoneal macrophage foam-cell assay; cholesterol-fed Sprague-Dawley rat model [1]. |
Why This Matters
Procurement of the 5-chloro intermediate directly enables the synthesis of the highest-potency ACAT inhibitor in the published series, which cannot be accessed from the non-halogenated or 7-chloro positional isomers.
- [1] Kataoka K, Shiota T, Takeyasu T, et al. Potent Inhibitors of Acyl-CoA:Cholesterol Acyltransferase. 2. Structure−Activity Relationships of Novel N-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)amides. J. Med. Chem. 1996;39(6):1262-1270. View Source
